Angeloylgomisin H

描述

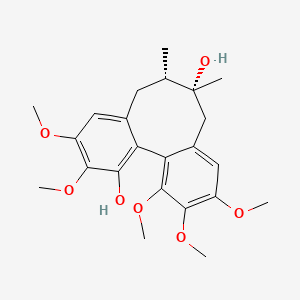

The exact mass of the compound (9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol is 418.19915329 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-12-8-13-9-15(26-3)20(28-5)19(24)17(13)18-14(11-23(12,2)25)10-16(27-4)21(29-6)22(18)30-7/h9-10,12,24-25H,8,11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJJSPKWNBUDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318687 | |

| Record name | Gomisin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66056-20-0 | |

| Record name | Gomisin H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Angeloylgomisin H: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloylgomisin H, a bioactive dibenzocyclooctadiene lignan (B3055560), has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth exploration of the origin of this compound, detailing its natural sources, biosynthetic pathway, and the experimental methodologies employed for its isolation and characterization. Quantitative data from various studies are summarized, and key experimental workflows and signaling pathways are visually represented to facilitate a comprehensive understanding of this promising natural product.

Natural Origin and Discovery

This compound is a secondary metabolite primarily isolated from the fruits and stems of plants belonging to the Schisandra genus (Schisandraceae family). The first successful isolation and structural elucidation of this compound was reported in 1978 by Ikeya and colleagues from the fruits of Schisandra chinensis (Turcz.) Baill.[1]. This plant, commonly known as the Chinese magnolia vine, has a long history of use in traditional medicine, particularly in Asia.

Subsequent phytochemical investigations have also identified this compound in other species of the same genus, including Schisandra rubriflora and Schisandra viridis. The compound is one of many lignans (B1203133) present in these plants, which are believed to be responsible for their diverse pharmacological activities[2].

Biosynthesis

The biosynthesis of this compound, like other dibenzocyclooctadiene lignans, is believed to originate from the phenylpropanoid pathway. This fundamental metabolic pathway in plants is responsible for the synthesis of a wide array of natural products from the amino acid L-phenylalanine[3].

The proposed biosynthetic route begins with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated and methylated to form coniferyl alcohol. Two molecules of coniferyl alcohol then undergo oxidative coupling to form pinoresinol, a key intermediate in lignan biosynthesis. A series of enzymatic transformations, including reduction and cyclization, are thought to lead to the formation of the characteristic dibenzocyclooctadiene skeleton. The final steps in the biosynthesis of this compound would involve specific hydroxylations, methoxylations, and the esterification with angelic acid to yield the final molecule. While the general pathway is accepted, the specific enzymes catalyzing each step in the formation of this compound are still under investigation.

Experimental Protocols

Isolation of this compound from Schisandra chinensis

The following is a generalized protocol for the isolation of this compound based on established phytochemical methods.

Protocol Details:

-

Extraction: Dried and powdered fruits of Schisandra chinensis are extracted with methanol at room temperature.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in 90% methanol and partitioned against n-hexane to remove nonpolar constituents.

-

Column Chromatography: The methanol-soluble fraction is subjected to silica gel column chromatography. Elution is typically performed with a gradient of chloroform (B151607) and methanol.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and an acetonitrile-water mobile phase to yield the pure compound.

Structural Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. The mass spectrum of this compound typically shows a precursor ion [M+H]+ at m/z 501.2537, corresponding to the molecular formula C28H36O8. A proposed fragmentation pattern for this compound has been described[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule.

¹H NMR (500 MHz, CDCl₃) δ (ppm): 6.75 (1H, s, Ar-H), 6.55 (1H, s, Ar-H), 6.05 (1H, q, J=7.0 Hz, =CH-), 3.88 (3H, s, OMe), 3.87 (3H, s, OMe), 3.85 (3H, s, OMe), 3.82 (3H, s, OMe), 3.60 (3H, s, OMe), 2.50-2.20 (2H, m, CH₂), 2.05 (3H, d, J=7.0 Hz, =C-CH₃), 1.85 (3H, s, C-CH₃), 1.25 (3H, d, J=7.0 Hz, CH-CH₃), 1.05 (3H, s, C-CH₃).

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 168.0 (C=O), 152.0, 151.5, 148.0, 141.0, 138.0, 135.0, 130.0, 128.0, 125.0, 115.0, 112.0 (Ar-C), 139.0 (=C<), 128.0 (=CH-), 85.0 (C-O), 75.0 (C-OH), 61.0, 60.9, 60.8, 56.2, 56.1 (OMe), 40.0, 35.0, 30.0, 25.0, 20.0, 16.0, 15.0 (Alkyl C).

Quantitative Data

The concentration of this compound in Schisandra chinensis can vary depending on factors such as the geographical origin, harvest time, and the specific part of the plant analyzed. High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantitative determination of this compound.

| Plant Material | Part Used | Analytical Method | Concentration Range of this compound | Reference |

| Schisandra chinensis | Fruits | HPLC-UV | 14.10 - 84.60 µg/mL (in extract) | [5] |

| Schisandra chinensis | Fruits | HPLC-DAD | 0.04 - 0.43 µg/mL (LOD) | [1][6] |

| Schisandra chinensis | Fruits | HPLC-DAD | Varies significantly with fruit color (red > white > pink) | [6] |

Conclusion

This compound is a well-characterized dibenzocyclooctadiene lignan originating from plants of the Schisandra genus, most notably Schisandra chinensis. Its biosynthesis follows the general phenylpropanoid pathway, leading to a complex and stereochemically rich molecule. The isolation and structural elucidation of this compound rely on standard phytochemical techniques, including chromatography and spectroscopy. The quantitative analysis of this compound is crucial for the quality control of herbal preparations and for further pharmacological studies. This technical guide provides a foundational understanding for researchers and professionals interested in the further development and application of this compound.

References

Angeloylgomisin H: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloylgomisin H is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. This document provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, characterization, and evaluation of its anti-inflammatory and antioxidant properties are presented. Furthermore, this guide explores the potential molecular mechanisms underlying its bioactivity, with a focus on the NF-κB and Nrf2 signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties

This compound is a complex natural product with the molecular formula C₂₈H₃₆O₈.[1] Its structure features a characteristic dibenzocyclooctadiene skeleton substituted with multiple methoxy (B1213986) groups, a hydroxyl group, and an angeloyl group.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₆O₈ | [1] |

| Molecular Weight | 500.58 g/mol | [1] |

| IUPAC Name | (2Z)-2-Methyl-2-butenoic acid (6S,7S,12aR)-5,6,7,8-tetrahydro-7-hydroxy-2,3,10,11,12-pentamethoxy-6,7-dimethyldibenzo[a,c]cycloocten-1-yl ester | [1] |

| CAS Number | 66056-22-2 | [1] |

| Appearance | Powder | [1] |

| Purity | >98% | [1] |

| Synonyms | Angeloyl gomisin H, (+)-Angeloylgomisin H |

Experimental Protocols

Isolation and Purification of this compound from Schisandra chinensis

The following protocol describes a general method for the isolation and purification of this compound from the dried fruits of Schisandra chinensis.

dot

Caption: Isolation and purification workflow for this compound.

Methodology:

-

Extraction: The dried fruits of Schisandra chinensis are soaked in 70% aqueous ethanol (B145695) at room temperature for 24 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The ethanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). The this compound is primarily found in the EtOAc fraction.

-

Chromatography: The EtOAc fraction is subjected to a series of column chromatography steps for purification. This typically includes:

-

Silica Gel Column Chromatography: To perform a preliminary separation of compounds based on polarity.

-

Octadecyl Silica Gel (ODS) Column Chromatography: For further separation of compounds with similar polarities.

-

Sephadex LH-20 Column Chromatography: To remove smaller impurities and achieve final purification.

-

-

Identification: The purified compound is identified as this compound through detailed analysis of its spectroscopic data.

Structural Characterization: ¹H and ¹³C NMR Spectroscopy

Accurate structural elucidation of this compound is crucial. The following tables provide the corrected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data. It is important to note that some previously reported NMR data for this compound in the literature have been shown to be incorrect.

Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 4 | 6.57 | s | |

| 9 | 6.84 | s | |

| 6-CH₃ | 0.81 | d | 7.0 |

| 7-CH₃ | 1.25 | s | |

| 6 | 2.14 | m | |

| 5α | 2.27 | dd | 13.5, 11.5 |

| 5β | 2.82 | dd | 13.5, 4.5 |

| 2'-CH₃ | 1.99 | dq | 7.0, 1.5 |

| 3'-H | 6.09 | 7.0, 1.5 | |

| 4'-CH₃ | 1.83 | d | 1.5 |

| 2-OCH₃ | 3.89 | s | |

| 3-OCH₃ | 3.86 | s | |

| 10-OCH₃ | 3.82 | s | |

| 11-OCH₃ | 3.56 | s | |

| 1-OCH₃ | 3.87 | s |

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 148.9 | 1' | 167.9 |

| 2 | 140.8 | 2' | 127.8 |

| 3 | 151.7 | 3' | 138.8 |

| 4 | 110.1 | 4' | 20.6 |

| 4a | 134.1 | 2'-CH₃ | 15.9 |

| 5 | 39.9 | 1-OCH₃ | 61.2 |

| 6 | 43.1 | 2-OCH₃ | 55.9 |

| 7 | 77.2 | 3-OCH₃ | 56.0 |

| 8 | 134.5 | 10-OCH₃ | 60.8 |

| 9 | 107.1 | 11-OCH₃ | 61.4 |

| 10 | 151.2 | 6-CH₃ | 11.2 |

| 11 | 145.4 | 7-CH₃ | 26.6 |

| 12 | 125.1 | ||

| 12a | 135.2 |

Biological Activity Assays

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

dot

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., AGS, HeLa, HT-29) in 96-well plates at an appropriate density and allow them to adhere for 16 hours.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., isopropanol (B130326) or DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

This assay is a common and reliable method to evaluate the in vitro antioxidant capacity of a compound.

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

-

-

Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Biological Activities and Potential Mechanisms of Action

This compound has been reported to possess several biological activities, including anti-inflammatory and antioxidant effects.[1] While specific mechanistic studies on this compound are still emerging, the activities of other structurally related lignans (B1203133) suggest potential involvement of key signaling pathways.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in a wide range of diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

dot

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This could occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or inhibiting the activity of the IκB kinase (IKK) complex. By blocking NF-κB activation, this compound could potentially reduce the expression of pro-inflammatory mediators.

Antioxidant Activity and the Nrf2 Signaling Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to cellular damage and various pathologies. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.

dot

Caption: Postulated activation of the Nrf2 signaling pathway by this compound.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). It is plausible that this compound's antioxidant properties are, at least in part, mediated through the activation of the Nrf2 pathway.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant, though not yet fully explored, biological potential. Its reported anti-inflammatory and antioxidant activities warrant further investigation for its potential therapeutic applications. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further exploration of this intriguing molecule. Future research should focus on conducting specific in vitro and in vivo studies to definitively elucidate the mechanisms of action of this compound and to evaluate its efficacy and safety in relevant disease models.

References

Angeloylgomisin H: A Technical Guide to Potential Therapeutic Targets in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloylgomisin H, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, represents a promising but underexplored candidate for novel anticancer therapeutics. While specific research on this compound is limited, extensive studies on structurally related lignans (B1203133) from the same plant—collectively known as gomisins and schisandrins—provide a strong foundation for predicting its potential therapeutic targets and mechanisms of action. This technical guide synthesizes the available information on this class of compounds to build a comprehensive overview of the likely anticancer properties of this compound. The primary mechanisms of action for Schisandra lignans involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including PI3K/Akt and MAPK, and the generation of reactive oxygen species (ROS). This document outlines these potential therapeutic avenues, presents representative quantitative data from related compounds, details relevant experimental protocols, and provides visualizations of the core signaling pathways.

Introduction

Schisandra chinensis has a long history in traditional medicine, and its therapeutic properties are largely attributed to a class of bioactive compounds known as dibenzocyclooctadiene lignans.[1][2][3] this compound belongs to this family of phytochemicals, which have demonstrated a range of pharmacological activities, including hepatoprotective, neuroprotective, and potent anticancer effects.[3][4] The anticancer potential of Schisandra lignans stems from their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by interfering with the cell cycle. This guide will extrapolate from the known activities of well-studied lignans such as Gomisin A, J, L1, and M2, and Schisandrin B and C to postulate the therapeutic targets of this compound.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of analogous Schisandra lignans, this compound is predicted to exert its anticancer effects through a multi-targeted approach. The primary therapeutic strategies likely involve the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways that govern cancer cell survival and proliferation.

Induction of Apoptosis

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer. Schisandra lignans are known potent inducers of apoptosis in various cancer cell lines. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

A key mechanism is the generation of intracellular Reactive Oxygen Species (ROS) . While many lignans are known for their antioxidant properties, in cancer cells, some can act as pro-oxidants, leading to oxidative stress that triggers the apoptotic cascade. For instance, Gomisin L1 has been shown to induce apoptosis in ovarian cancer cells through the production of ROS mediated by NADPH oxidase (NOX).

The apoptotic process initiated by Schisandra lignans typically involves the activation of caspases, a family of proteases that execute the apoptotic program. This includes the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3).

Cell Cycle Arrest

In addition to inducing cell death, this compound may also inhibit cancer cell proliferation by causing cell cycle arrest at various phases, most commonly the G0/G1 or G2/M phases. This prevents cancer cells from replicating their DNA and dividing, thereby halting tumor growth.

Modulation of Key Signaling Pathways

The anticancer effects of Schisandra lignans are mediated by their interaction with several crucial cellular signaling pathways.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. It is often hyperactivated in cancer. Deoxyschizandrin, a related lignan, has been shown to regulate the PI3K/Akt signaling pathway. It is plausible that this compound could similarly inhibit this pathway, leading to decreased cancer cell survival.

-

MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in transducing extracellular signals to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Schisandrin B has been found to inhibit the p38 MAPK signaling pathway in lung cancer cells.

-

Wnt/β-Catenin Pathway: This pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Gomisin M2 has been demonstrated to downregulate the Wnt/β-catenin pathway in breast cancer stem cells, suggesting a potential mechanism for targeting cancer stemness.

Quantitative Data from Structurally Related Lignans

| Lignan | Cancer Cell Line | IC50 (µM) | Reference |

| Gomisin J | MCF7 (Breast) | <10 µg/ml (proliferation) | |

| MDA-MB-231 (Breast) | <10 µg/ml (proliferation) | ||

| Gomisin L1 | A2780 (Ovarian) | 21.92 ± 0.73 | |

| SKOV3 (Ovarian) | 55.05 ± 4.55 | ||

| Gomisin M2 | MDA-MB-231 (Breast) | ~60 | |

| HCC1806 (Breast) | ~57 |

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be essential for elucidating the therapeutic targets and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of a compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, β-catenin, caspases, Bcl-2 family proteins).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations of Key Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways targeted by this compound, based on data from related Schisandra lignans.

Caption: Predicted apoptotic pathways modulated by this compound.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound, as a member of the dibenzocyclooctadiene lignan family, holds significant promise as a scaffold for the development of novel anticancer agents. Based on the extensive research on its analogues, its potential therapeutic targets are likely centered on the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways such as PI3K/Akt and MAPK, and the induction of ROS.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Key research objectives should include:

-

Determination of its cytotoxic profile against a broad panel of cancer cell lines.

-

Elucidation of its specific molecular targets and mechanism of action through detailed studies on apoptosis, cell cycle, and key signaling pathways.

-

In vivo studies in animal models to evaluate its efficacy and safety profile.

-

Structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent analogues.

By systematically investigating these areas, the full therapeutic potential of this compound as a novel anticancer agent can be realized.

References

- 1. benchchem.com [benchchem.com]

- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Angeloylgomisin H and Schisandra chinensis Lignans: From Phytochemistry to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Angeloylgomisin H and other prominent lignans (B1203133) isolated from Schisandra chinensis. It is designed to serve as a core resource for researchers and professionals in drug development, offering detailed quantitative data, experimental protocols, and visualizations of key signaling pathways. The information compiled herein facilitates a deeper understanding of the therapeutic potential of these natural compounds and provides a practical foundation for future research and development endeavors.

Introduction

Schisandra chinensis, a woody vine native to Northern China and the Russian Far East, has a long history of use in traditional medicine. Its fruit, known as Fructus Schisandrae, is rich in a variety of bioactive compounds, with lignans being of particular interest due to their diverse pharmacological activities. Among these, this compound stands out as a significant dibenzocyclooctadiene lignan (B3055560). This guide will delve into the chemical properties, biological activities, and underlying molecular mechanisms of this compound and other key lignans from Schisandra chinensis, providing a technical framework for their scientific exploration and therapeutic application.

Physicochemical and Pharmacokinetic Properties

A fundamental understanding of the physicochemical and pharmacokinetic properties of this compound and related lignans is crucial for designing and interpreting biological studies.

Table 1: Physicochemical Properties of this compound and Major Schisandra chinensis Lignans

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Key Features |

| This compound | C28H36O8 | 500.59 | 4.75 | Dibenzocyclooctadiene lignan with an angeloyl group. |

| Schisandrin | C24H32O7 | 432.51 | 3.6 | One of the most abundant lignans in S. chinensis. |

| Schisandrin A | C24H32O6 | 416.51 | 4.3 | Known for its hepatoprotective effects. |

| Schisandrin B | C23H28O6 | 400.47 | 4.1 | Extensively studied for its antioxidant properties. |

| Gomisin A | C23H28O7 | 416.47 | 3.4 | Exhibits anti-inflammatory and neuroprotective activities. |

Note: LogP values are estimated and can vary based on the calculation method.

The lipophilic nature of these lignans influences their absorption and distribution. They are generally well-absorbed in the gastrointestinal tract but may undergo significant first-pass metabolism in the liver, which can affect their bioavailability.

Quantitative Biological Activity

The therapeutic potential of this compound and other Schisandra chinensis lignans is underscored by their diverse biological activities. This section presents available quantitative data to facilitate comparative analysis.

Table 2: Quantitative Data on the Biological Activities of Schisandra chinensis Lignans

| Compound/Extract | Assay | Cell Line/Model | IC50 / Activity | Reference |

| This compound | HPLC Quantification | S. chinensis fruit | Linearity range: 14.10-84.60 μg/mL | [1] |

| Schisandrin A | iNOS Inhibition | RAW 264.7 macrophages | IC50: ~50 µM | |

| Schisandrin B | Nrf2 Activation | HepG2 cells | Significant activation at 10 µM | |

| Gomisin A | NF-κB Inhibition | HEK293 cells | IC50: ~20 µM | |

| Schisandra chinensis Lignan Extract (SCL) | NO Production Inhibition | LPS-stimulated RAW264.7 cells | Significant reduction at 12.5-50 µg/mL | [2] |

| Schisandra chinensis Lignan Extract (SCL) | PGE2 Production Inhibition | LPS-stimulated RAW264.7 cells | Significant reduction at 12.5-50 µg/mL | [2] |

Note: IC50 values can vary between studies due to different experimental conditions. The data for this compound's specific biological activities (e.g., cytotoxicity, anti-inflammatory IC50) is currently limited in publicly available literature, highlighting an area for future research.

Key Signaling Pathways

Schisandra chinensis lignans exert their biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is critical for targeted drug development.

Inhibition of Pro-inflammatory Pathways: NF-κB and MAPK

A significant body of evidence demonstrates that lignans from Schisandra chinensis possess potent anti-inflammatory properties. These effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Schisandra chinensis lignans have been shown to suppress the phosphorylation of IKKα/β and IκBα, thereby preventing NF-κB nuclear translocation.[2][3][4]

Simultaneously, these lignans can inhibit the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[3] The MAPK pathway also plays a crucial role in regulating the expression of inflammatory mediators.

Activation of the Antioxidant Response: Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[5]

Several lignans from Schisandra chinensis, such as Schisandrin B, have been shown to activate the Nrf2 pathway, thereby enhancing the cellular antioxidant capacity.[5] This mechanism contributes significantly to their hepatoprotective and neuroprotective effects.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of this compound and Schisandra chinensis lignans.

Extraction and Quantification of Lignans from Schisandra chinensis

The following protocol outlines a general procedure for the extraction and subsequent quantification of lignans, including this compound, from Schisandra chinensis fruit material using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dried Schisandra chinensis fruit, ground to a fine powder (60-mesh)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (ultrapure)

-

Reference standards for this compound and other target lignans

-

Ultrasonic bath

-

Centrifuge

-

HPLC system with UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.3 g of the powdered S. chinensis fruit into a 25 mL volumetric flask.

-

Extraction: Add pure methanol to the flask, ensuring the powder is fully submerged. Sonicate the mixture in an ultrasonic bath for 20 minutes. Allow to cool to room temperature and then dilute to the mark with methanol.[6]

-

Clarification: Centrifuge an aliquot of the extract at 14,000 g for 10 minutes.[6]

-

HPLC Analysis:

-

Quantification: Prepare a series of standard solutions of this compound and other target lignans at known concentrations (e.g., within the linearity range of 14.10-84.60 μg/mL for this compound).[1] Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the lignans in the sample extract by comparing their peak areas to the calibration curve.

Western Blot Analysis of NF-κB and MAPK Phosphorylation

This protocol describes the investigation of the inhibitory effects of Schisandra chinensis lignans on the NF-κB and MAPK signaling pathways in a cell-based assay.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Schisandra chinensis lignan extract or isolated compounds (e.g., this compound)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKα/β, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 60 mm dishes and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of the lignan extract or isolated compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.[2]

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing inhibitors.

-

Centrifuge the lysates at 14,000 g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control (e.g., β-actin).

-

Immunofluorescence Analysis of Nrf2 Nuclear Translocation

This protocol details a method to visualize the activation of the Nrf2 pathway by observing the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

-

Hepatoma G2 (HepG2) or other suitable cell line

-

Cell culture medium

-

Schisandra chinensis lignan extract or isolated compounds

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 2% BSA in PBS)

-

Primary antibody (anti-Nrf2)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Grow HepG2 cells on glass coverslips in a 24-well plate.

-

Treat the cells with the lignan extract or isolated compound for a specified time (e.g., 4-6 hours).

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Wash three times with PBS.

-

Block the cells with 2% BSA in PBS for 1 hour at room temperature.[2]

-

Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.[7]

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Nuclear Staining and Mounting:

-

Incubate with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.[7]

-

Wash with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the Nrf2 (green fluorescence) and DAPI (blue fluorescence) channels.

-

Analyze the images to assess the co-localization of Nrf2 with the nucleus, indicating its translocation.

-

Conclusion and Future Directions

This compound and other lignans from Schisandra chinensis represent a promising class of natural products with a wide range of therapeutic applications. Their ability to modulate key signaling pathways involved in inflammation and oxidative stress provides a strong rationale for their further development as drug candidates. This technical guide has provided a compilation of the current knowledge on these compounds, including quantitative data on their presence and activity, as well as detailed experimental protocols to aid in future research.

A significant gap in the current literature is the lack of comprehensive quantitative data on the specific biological activities of this compound. Future research should focus on determining the IC50 values for its cytotoxic, anti-inflammatory, and enzyme-inhibitory effects. Furthermore, while this guide provides a foundation for experimental methodologies, further optimization and validation of these protocols for specific applications are encouraged. The continued exploration of these fascinating molecules holds great promise for the discovery of novel therapeutics for a variety of human diseases.

References

- 1. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]

- 2. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. researchgate.net [researchgate.net]

Angeloylgomisin H and Its Role in Mitigating Insulin Resistance: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin H is a bioactive lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine for treating a variety of ailments, including metabolic disorders.[1][2] Lignans (B1203133) from Schisandra chinensis are increasingly being investigated for their therapeutic potential in the context of modern medicine, with a growing body of evidence suggesting their efficacy in improving insulin (B600854) sensitivity.[2][3] This technical guide provides an in-depth analysis of the role of this compound and related lignans in combating insulin resistance, with a focus on the underlying molecular mechanisms, supporting quantitative data, and detailed experimental protocols.

This compound and the Lignans of Schisandra chinensis in Insulin Resistance

While research specifically isolating the effects of this compound is still emerging, studies on lignan-rich fractions of Schisandra chinensis have demonstrated significant improvements in glucose homeostasis.[2] this compound, along with other prominent lignans such as schisandrin (B1198587) and gomisin A, has been identified as a key constituent in fractions that exhibit potent anti-diabetic effects.[2] The primary mechanism of action identified for this compound is its role as a Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonist, which is a cornerstone of its potential to improve insulin-stimulated glucose uptake.[1][4]

Core Mechanism of Action: PPAR-γ Agonism

PPAR-γ is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[5] Activation of PPAR-γ by agonists leads to a cascade of downstream events that collectively enhance insulin sensitivity. Thiazolidinediones (TZDs), a class of synthetic PPAR-γ agonists, are established anti-diabetic drugs that improve insulin resistance by increasing cellular sensitivity to insulin.[6]

This compound has been identified as a natural PPAR-γ activator.[1][4] By binding to and activating PPAR-γ, this compound can modulate the expression of genes involved in glucose and lipid metabolism, thereby improving insulin signaling. This mechanism is shared with other lignans from Schisandra chinensis, which have been shown to improve insulin sensitivity via the PPAR-γ pathway.[2][3]

Quantitative Data on the Effects of Schisandra chinensis Lignans on Insulin Resistance

Specific quantitative data for this compound's direct impact on insulin resistance markers is limited in publicly available literature. However, studies on other lignans from Schisandra chinensis and PPAR-γ agonists provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize relevant quantitative data.

Table 1: Effects of Schisandra chinensis Lignans on Glucose Metabolism

| Compound | Cell Line/Model | Assay | Concentration | Result | Reference |

| Gomisin A | Palmitic acid-induced insulin-resistant HepG2 cells | Glucose Consumption | Not specified | Significantly increased | [7] |

| Schisandrin C | INS-1 (pancreatic β-cells) | Glucose-Stimulated Insulin Secretion (GSIS) | 2.5 µM, 5 µM | Enhanced insulin secretion | [8] |

| Schisandrin C | C2C12 (skeletal muscle cells) | Glucose Uptake | 2.5 µM, 5 µM | Increased glucose uptake | [8] |

| Gomisin N | C2C12 myotubes | Glucose Uptake | Not specified | Promoted glucose uptake | [9] |

| Schisandrin B | T2DM mice | Fasting Blood Glucose | Not specified | Significantly improved | [10] |

Table 2: PPAR-γ Agonist Activity of a Novel Compound (for comparative purposes)

| Compound | Cell Line | Assay | Concentration | Result (Fold Increase over Control) | Reference |

| Sarcocrassocolide M (1) | HepG2 | Glucose Uptake | 2.5 µM | 1.18 | [11] |

| Sarcocrassocolide M (1) | HepG2 | Glucose Uptake | 5 µM | 1.45 | [11] |

| Sarcocrassocolide M (1) | HepG2 | Glucose Uptake | 10 µM | 1.90 | [11] |

| Rosiglitazone (B1679542) (positive control) | HepG2 | Glucose Uptake | 10 µM | 2.47 | [11] |

Signaling Pathways

The therapeutic effects of this compound and related lignans on insulin resistance are mediated through complex signaling pathways. The primary pathway involves the activation of PPAR-γ, leading to improved insulin sensitivity. Additionally, other lignans from Schisandra chinensis have been shown to modulate the IRS-1/PI3K/AKT and AMPK pathways, which are central to insulin signaling and glucose metabolism.

Experimental Protocols

3T3-L1 Preadipocyte Differentiation and Adipogenesis Assay

This protocol is fundamental for studying the effects of compounds on fat cell development, a key process in insulin sensitivity.

-

Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum.

-

Initiation of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every two days, until mature adipocytes with visible lipid droplets are formed (typically 7-8 days post-induction).

-

Treatment: Test compounds, such as this compound, can be added at various stages of differentiation to assess their effects.

-

Assessment of Adipogenesis: Lipid accumulation is visualized and quantified by Oil Red O staining.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay directly measures the effect of a compound on the ability of fat cells to take up glucose, a critical function in maintaining blood sugar levels.

-

Cell Preparation: Differentiated 3T3-L1 adipocytes in 96-well plates are serum-starved for 1-2 hours in low-glucose DMEM.

-

Treatment: Cells are then treated with various concentrations of the test compound (e.g., this compound) in the presence or absence of a sub-maximal concentration of insulin (e.g., 5 ng/mL) for 1 hour at 37°C.

-

Glucose Uptake Measurement: A fluorescent glucose analog, such as 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-Deoxyglucose), is added to the wells at a final concentration of 50-100 µM and incubated for a defined period.

-

Quantification: The uptake of 6-NBDG is measured using a fluorescence plate reader. An increase in fluorescence intensity in treated cells compared to controls indicates enhanced glucose uptake.[12]

PPAR-γ Activation Assay (Luciferase Reporter Assay)

This cell-based assay is used to determine if a compound acts as an agonist for the PPAR-γ receptor.

-

Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the PPAR-γ ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

-

Treatment: Transfected cells are treated with the test compound (e.g., this compound) for 24 hours. A known PPAR-γ agonist like rosiglitazone is used as a positive control.

-

Luciferase Activity Measurement: Cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: An increase in luciferase activity in the presence of the test compound indicates that it binds to and activates the PPAR-γ receptor, thereby driving the expression of the reporter gene.

Conclusion

This compound, a key lignan from Schisandra chinensis, presents a promising natural therapeutic agent for the management of insulin resistance. Its activity as a PPAR-γ agonist places it within a class of compounds with proven clinical efficacy in treating type 2 diabetes. While further research is required to fully elucidate the specific dose-response relationships and in vivo efficacy of isolated this compound, the existing evidence strongly supports its potential as a valuable lead compound in the development of novel insulin-sensitizing drugs. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other related natural products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The lignan-rich fractions of Fructus Schisandrae improve insulin sensitivity via the PPAR-γ pathways in in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | PPAR激动剂 | MCE [medchemexpress.cn]

- 5. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Schisandra chinensis lignans improve insulin resistance by targeting TLR4 and activating IRS-1/PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Schisandrin C Affects Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells and Glucose Uptake in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antidiabetic effect of gomisin N via activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Schisandrin B, a potential GLP-1R agonist, exerts anti-diabetic effects by stimulating insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

Angeloylgomisin H: An Examination of Its Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Angeloylgomisin H, a lignan (B3055560) found in plants of the Schisandra genus, has been noted in broader studies of herbal extracts for its potential biological activities. However, a thorough review of publicly available scientific literature reveals a significant gap in the specific quantitative data regarding its direct antioxidant properties. While some studies on complex herbal formulations containing this compound allude to general antioxidant effects, they do not provide specific data, such as IC50 values from common antioxidant assays (e.g., DPPH, ABTS), for the isolated compound.

This technical guide aims to provide a comprehensive overview of the currently available information and to highlight the areas where further research is critically needed to fully characterize the antioxidant profile of this compound.

Quantitative Antioxidant Data: A Call for Further Research

A critical requirement for evaluating the antioxidant potential of any compound is the availability of quantitative data from standardized assays. These assays measure the concentration of a substance required to inhibit a specific oxidative process by 50% (IC50 value), providing a benchmark for its potency.

Table 1: Quantitative Antioxidant Data for this compound

| Assay | IC50 Value | Reference Compound | IC50 Value of Reference |

| DPPH Radical Scavenging | Data not available | Ascorbic Acid / Trolox | Data not available |

| ABTS Radical Scavenging | Data not available | Ascorbic Acid / Trolox | Data not available |

| Cellular Antioxidant Assay | Data not available | Quercetin | Data not available |

As indicated in Table 1, specific IC50 values for this compound in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as cellular antioxidant assays, are not currently reported in the accessible scientific literature. This absence of data prevents a direct comparison of its antioxidant efficacy against well-established antioxidant compounds.

Experimental Protocols: Standard Methodologies for Future Investigation

To facilitate future research into the antioxidant properties of this compound, this section outlines the detailed methodologies for key in vitro antioxidant assays that should be employed.

1. DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol).

-

This compound of high purity.

-

Positive controls: Ascorbic acid or Trolox.

-

Solvent (e.g., methanol or ethanol).

-

96-well microplate or spectrophotometer cuvettes.

-

Microplate reader or spectrophotometer.

-

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Create a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add a specific volume of each dilution of this compound to the wells.

-

Add the DPPH solution to each well.

-

Include a blank (solvent only) and a control (solvent with DPPH solution).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

-

Reagents and Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

This compound of high purity.

-

Positive controls: Ascorbic acid or Trolox.

-

Phosphate-buffered saline (PBS) or ethanol (B145695).

-

96-well microplate or spectrophotometer cuvettes.

-

Microplate reader or spectrophotometer.

-

-

Protocol:

-

Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).

-

Prepare a stock solution and serial dilutions of this compound.

-

In a 96-well plate, add a small volume of each this compound dilution.

-

Add the ABTS•+ working solution to each well.

-

Include a blank and a control.

-

Incubate the plate at room temperature for a set time (e.g., 6 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 734 nm).

-

Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

-

3. Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to protect cells from oxidative damage induced by a pro-oxidant. It provides a more biologically relevant measure of antioxidant activity by considering factors like cell uptake and metabolism.

-

Reagents and Materials:

-

Cell line (e.g., HepG2 human liver cancer cells).

-

Cell culture medium and supplements.

-

Fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA).

-

Pro-oxidant (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride).

-

This compound of high purity.

-

Positive control: Quercetin.

-

Fluorescence microplate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and the positive control for a specified period (e.g., 1 hour).

-

Wash the cells and incubate them with the DCFH-DA probe.

-

Induce oxidative stress by adding the pro-oxidant AAPH.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the cellular antioxidant activity based on the inhibition of fluorescence in the presence of this compound compared to the control.

-

Signaling Pathways: The Unexplored Territory of Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a critical mechanism by which many natural compounds exert their antioxidant effects.

Currently, there is no direct scientific evidence in the available literature to indicate that this compound activates the Nrf2 signaling pathway. Future research should investigate this potential mechanism.

To determine if this compound activates the Nrf2 pathway, the following experimental workflow is proposed:

Should future studies demonstrate that this compound activates the Nrf2 pathway, a potential signaling cascade could be visualized as follows. This diagram represents a generalized Nrf2 activation pathway and would need to be validated specifically for this compound.

Conclusion and Future Directions

While this compound is a compound of interest within the broader context of medicinal plants, there is a clear and urgent need for dedicated research to elucidate its specific antioxidant properties. The lack of quantitative data and mechanistic studies significantly hampers its potential development as a therapeutic agent.

Future investigations should prioritize:

-

Quantitative in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) to determine the IC50 values of purified this compound.

-

Cellular antioxidant assays to assess its protective effects in a biological context.

-

Mechanistic studies to investigate its potential to activate the Nrf2 signaling pathway and other relevant antioxidant mechanisms.

By addressing these research gaps, the scientific community can build a solid foundation for understanding the true antioxidant potential of this compound and its viability for future drug development.

The Cytotoxic Potential of Angeloylgomisin H: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylgomisin H, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, is emerging as a compound of interest in oncology research. Lignans (B1203133) from Schisandra chinensis have demonstrated a range of biological activities, including hepatoprotective, anti-inflammatory, and notably, anticancer effects. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of this compound and related compounds on cancer cells, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways. While direct research on this compound is still in its early stages, this document compiles the available data and draws inferences from structurally similar and well-studied lignans from the same plant source to provide a valuable resource for researchers in the field.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The available data for this compound and related lignans from Schisandra chinensis are summarized below.

Table 1: IC50 Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MCF-7 | Breast Cancer | 100 - 200[1] |

| HEK293 | Human Embryonic Kidney | 100 - 200[1] |

| CAL-27 | Tongue Squamous Cell Carcinoma | 100 - 200[1] |

Table 2: Comparative IC50 Values of Other Lignans from Schisandra chinensis

| Compound | Cell Line | Cancer Type | IC50 |

| Gomisin J | MCF-7 | Breast Cancer | <10 µg/mL (suppressed proliferation)[2][3] |

| MDA-MB-231 | Breast Cancer | <10 µg/mL (suppressed proliferation) | |

| Gomisin A | HCT-116 | Colon Carcinoma | Data on apoptosis induction, specific IC50 not provided |

| Angeloylgomisin O | HL-60 | Human Leukemia | 8.00 µM |

| HeLa | Cervical Carcinoma | >10 µM | |

| MCF-7 | Breast Cancer | >10 µM | |

| Methylgomisin O | HL-60 | Human Leukemia | 6.60 µM |

| HeLa | Cervical Carcinoma | 1.46 µM | |

| MCF-7 | Breast Cancer | >10 µM | |

| Tigloylgomisin H | HL-60 | Human Leukemia | Data on cytotoxic activities, specific IC50 not provided |

| HeLa | Cervical Carcinoma | Data on cytotoxic activities, specific IC50 not provided | |

| MCF-7 | Breast Cancer | Data on cytotoxic activities, specific IC50 not provided |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of the cytotoxic effects of natural compounds like this compound.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), HeLa (cervical cancer), and HCT-116 (colorectal carcinoma) are commonly used. A non-cancerous cell line, such as MCF-10A (mammary epithelial), is often included as a control to assess selectivity.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or other test compounds). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Visualizing the Molecular Mechanisms

Based on studies of related lignans, the cytotoxic effects of this compound are likely mediated through the induction of programmed cell death, such as apoptosis and necroptosis.

Experimental Workflow for Cytotoxicity Assessment

Caption: A generalized workflow for the in vitro evaluation of the cytotoxic effects of a test compound.

Probable Apoptotic Signaling Pathway

Studies on other gomisins suggest the involvement of both intrinsic and extrinsic apoptotic pathways.

Caption: Postulated intrinsic and extrinsic apoptotic pathways initiated by this compound.

Potential Necroptosis Pathway

Some related compounds, like Gomisin J, have been shown to induce necroptosis, a form of programmed necrosis, particularly in apoptosis-resistant cancer cells.

Caption: A simplified representation of the necroptosis signaling cascade.

Conclusion and Future Directions

The available data, although limited, suggest that this compound possesses moderate cytotoxic activity against a range of cancer cell lines. Insights from related lignans from Schisandra chinensis strongly indicate that its mechanism of action likely involves the induction of apoptosis and potentially necroptosis.

For drug development professionals and researchers, this compound represents a promising scaffold for further investigation. Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 of this compound across a wider panel of cancer cell lines to identify specific cancer types that are particularly sensitive.

-

Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound through Western blotting, gene expression analysis, and the use of specific pathway inhibitors.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models to determine its therapeutic potential in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its cytotoxic activity and to potentially develop more potent and selective anticancer agents.

The exploration of this compound and other lignans from Schisandra chinensis holds significant promise for the discovery of novel anticancer therapeutics.

References

Angeloylgomisin H and Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a crucial nuclear receptor involved in the regulation of glucose and lipid metabolism, making it a significant target for therapeutic intervention in metabolic diseases. Angeloylgomisin H, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra rubriflora and other Schisandra species, has been identified as a potential activator of PPAR-γ. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and PPAR-γ, including the relevant signaling pathways and detailed experimental protocols for assessing its activity. While direct quantitative data for the purified compound is limited in publicly available literature, this guide consolidates the existing qualitative evidence and furnishes researchers with the methodologies required to further investigate its therapeutic potential.

Introduction to PPAR-γ and its Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The gamma isotype, PPAR-γ, is highly expressed in adipose tissue and plays a master regulatory role in adipogenesis, fatty acid storage, and glucose homeostasis. Its activation is a key mechanism for improving insulin (B600854) sensitivity.

Upon binding to an agonist, PPAR-γ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-γ/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Key target genes of PPAR-γ include those involved in lipid metabolism (e.g., lipoprotein lipase), glucose transport (e.g., GLUT4), and adipocyte differentiation (e.g., adiponectin).

Figure 1: PPAR-γ Signaling Pathway Activation by this compound.

This compound as a Putative PPAR-γ Agonist